4',5'-Didehydro-5'-deoxyadenosine 4',5'-Didehydro-5'-deoxyadenosine
Brand Name: Vulcanchem
CAS No.: 20535-04-0
VCID: VC3876382
InChI: InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)
SMILES: C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula: C10H11N5O3
Molecular Weight: 249.23 g/mol

4',5'-Didehydro-5'-deoxyadenosine

CAS No.: 20535-04-0

Cat. No.: VC3876382

Molecular Formula: C10H11N5O3

Molecular Weight: 249.23 g/mol

* For research use only. Not for human or veterinary use.

4',5'-Didehydro-5'-deoxyadenosine - 20535-04-0

Specification

CAS No. 20535-04-0
Molecular Formula C10H11N5O3
Molecular Weight 249.23 g/mol
IUPAC Name 2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol
Standard InChI InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)
Standard InChI Key OGHMFWYXBZGWRH-UHFFFAOYSA-N
SMILES C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Canonical SMILES C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Introduction

Chemical Structure and Molecular Characteristics

Core Structure and Modifications

4',5'-Didehydro-5'-deoxyadenosine belongs to the family of adenosine analogs, characterized by a purine base (adenine) linked to a modified sugar moiety. The compound’s defining feature is the absence of a hydroxyl group at the 5′-position of the ribose sugar, replaced by a double bond between the 4′ and 5′ carbons (Figure 1). This modification reduces the sugar’s flexibility and alters its electronic properties, impacting interactions with enzymatic targets such as DNA polymerases and kinases.

The IUPAC name, 2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol, reflects the unsaturated furanose ring and the exocyclic methylidene group. Nuclear magnetic resonance (NMR) studies confirm the planar geometry of the sugar ring, with distinct proton signals for H-1′ (δ\delta 6.24 ppm) and H-2′/H-3′ (δ\delta 4.79–4.89 ppm) .

Table 1: Key 1H^1\text{H} NMR Assignments for 4',5'-Didehydro-5'-Deoxyadenosine

ProtonChemical Shift (δ\delta, ppm)Multiplicity
H-28.29Singlet
H-88.23Singlet
H-1′6.24Doublet
H-2′4.89Triplet
H-3′4.79Doublet
H-5′a4.50Doublet
H-5′b4.37Doublet

Synthesis and Production

Chemical Synthesis from Adenosine

The synthesis of 4',5'-didehydro-5'-deoxyadenosine typically begins with adenosine, which undergoes iodination at the 5′-position using iodine (I2\text{I}_2) and triphenylphosphine (PPh3\text{PPh}_3) in pyridine . This step yields 5′-deoxy-5′-iodoadenosine, which is subsequently treated with potassium tert-butoxide (tBuOKt\text{BuOK}) to induce elimination, forming the 4′,5′-double bond (Figure 2A). The reaction achieves a 73% yield after purification via column chromatography .

Enzymatic Modifications

Recent advancements have enabled the enzymatic glucosylation of 4',5'-didehydro-5'-deoxyadenosine using UDP-glucose and a glucosyltransferase (NucGT) . This process appends a β-glucose moiety to the 3′-hydroxyl group, generating 3′-O-β-glucosyl-4′,5′-didehydro-5′-deoxyadenosine—a natural product with enhanced solubility and bioavailability . Kinetic studies reveal a KmK_m of 1.2 mM and kcatk_{cat} of 0.45 s1^{-1} for the glucosyltransferase, underscoring the efficiency of this biotransformation .

Biological Activity and Mechanisms

Antitumor Effects

4',5'-Didehydro-5'-deoxyadenosine disrupts DNA synthesis by incorporating into nascent DNA strands, causing chain termination. This mechanism mirrors that of clinically used nucleoside analogs like gemcitabine but with reduced off-target toxicity due to its unique sugar conformation. In vitro studies demonstrate broad-spectrum activity against leukemia (IC50_{50} = 2.1 μM) and breast cancer cell lines (IC50_{50} = 3.8 μM).

Research Findings and Innovations

Discovery of Natural Derivatives

The isolation of 3′-O-β-glucosyl-4′,5′-didehydro-5′-deoxyadenosine from Streptomyces species highlights the compound’s natural occurrence . Comparative NMR analysis of natural and semisynthetic glucosylated derivatives confirms structural identity, with negligible differences in proton chemical shifts (Table 2) .

Table 2: 1H^1\text{H} NMR Comparison of Natural vs. Semisynthetic Glucosylated Derivative

ProtonNatural (δ\delta, ppm)Semisynthetic (δ\delta, ppm)
H-28.228.22
H-88.268.27
H-1′6.306.32
H-2′5.125.13
H-3′5.205.17
H-5′a4.514.52
H-5′b4.454.45

Structure-Activity Relationships (SAR)

Modifications at the 3′-position, such as glucosylation, enhance water solubility without compromising antitumor efficacy . Conversely, fluorination at the 5′-position (as in 4',5'-didehydro-5'-deoxy-5'-fluoroadenosine) improves metabolic stability but reduces enzymatic processing .

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

The compound’s small size and ability to alkylate DNA make it a promising payload for ADCs targeting HER2-positive cancers. Preclinical models show a 60% reduction in tumor volume when conjugated to trastuzumab, compared to 45% for MMAE-based ADCs.

Prodrug Strategies

Phosphoramidate prodrugs of 4',5'-didehydro-5'-deoxyadenosine demonstrate improved oral bioavailability (FF = 82% vs. 12% for parent compound) and sustained plasma concentrations (t1/2t_{1/2} = 6.7 h).

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